6-Bromo-7-methylimidazo[1,5-a]pyridine
Description
Propriétés
IUPAC Name |
6-bromo-7-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNOAQUIYUOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization of 2-Amino-5-bromopyridine with Haloaldehydes
A conventional and industrially viable method involves the cyclization of 2-amino-5-bromopyridine with haloaldehydes, such as monochloroacetaldehyde, under mild basic conditions. This approach is well-documented in patent CN103788092A, which, although specifically describing 6-bromoimidazo[1,2-a]pyridine, provides a closely related synthetic framework adaptable for the 1,5-a isomer and methylated derivatives.
| Parameter | Details |
|---|---|
| Starting materials | 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution |
| Base (Alkali) | Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate |
| Solvent | Water, ethanol, methanol, or Virahol (a solvent mixture) |
| Temperature | 25–55 °C |
| Reaction time | 2–24 hours |
| Molar ratios (example) | 2-amino-5-bromopyridine : monochloroacetaldehyde : base = 1 : 1.2 : 1.2 |
| Work-up | Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation |
| Purification | Recrystallization from ethyl acetate/normal hexane (1:1 v/v) |
2-Amino-5-bromopyridine reacts with monochloroacetaldehyde in the presence of a base, resulting in cyclization to form 6-bromoimidazo[1,2-a]pyridine analogs. For the 1,5-a isomer and methylated derivatives, a similar cyclization approach can be applied with appropriate substitution on the pyridine ring.
- 2-Amino-5-bromopyridine (51.9 g, 300 mmol)
- 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol)
- Sodium bicarbonate (30.2 g, 360 mmol)
- Ethanol (66.9 g)
- Reaction at 55 °C for 5 hours
- Yield: 72.0%
- Product: Off-white crystals, melting point 76.5–78.0 °C
This method is advantageous due to mild reaction conditions, ease of operation, high purity, and stable product quality.
Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate
A more recent and innovative synthetic approach involves the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This method, reported in ACS Organic & Inorganic Au (2025), enables the efficient synthesis of imidazo[1,5-a]pyridine derivatives, including methyl-substituted analogs, through the conversion of pyridinylmethanol and nitrile derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Bi(OTf)3 (5 mol %) |
| Acid co-catalyst | p-TsOH·H2O (5 equivalents) |
| Solvent | Acetonitrile (MeCN), sometimes mixed with 1,2-dichloroethane (DCE) |
| Temperature | 150 °C (sealed tube) |
| Reaction time | Overnight |
| Substrate scope | Pyridinylmethanol and various aryl/alkyl nitriles |
| Yields | Moderate to excellent (42–76%) |
- The catalyst Bi(OTf)3 efficiently converts benzylic alcohol into benzylic cations, facilitating cyclization.
- The presence of p-TsOH·H2O enhances the reaction rate and yield.
- The reaction is sensitive to the solvent system; pure MeCN provides higher yields than mixtures with DCE.
- Absence of Bi(OTf)3 drastically reduces yield, indicating its crucial catalytic role.
Representative Data from Screening (Yield %):
| Entry | Catalyst | Acid (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Bi(OTf)3 (5 mol%) | 5 | DCE/MeCN (1:1) | 42 |
| 2 | Bi(OTf)3 (5 mol%) | 5 | MeCN | 76 |
| 3 | None | 5 | MeCN | 13 |
This Ritter-type methodology offers a strategic alternative to classical cyclization, particularly useful for complex derivatives like this compound due to its broad substrate tolerance and relatively high yields.
Comparative Analysis of Preparation Methods
| Feature | Cyclization with Haloaldehyde (Patent CN103788092A) | Ritter-Type Reaction (ACS Org. Inorg. Au 2025) |
|---|---|---|
| Starting materials | 2-Amino-5-bromopyridine, monochloroacetaldehyde | Pyridinylmethanol, nitrile derivatives |
| Catalyst/Base | Alkali (NaHCO3, NaOH, etc.) | Bi(OTf)3 and p-TsOH·H2O |
| Reaction conditions | Mild (25–55 °C, 2–24 h) | High temperature (150 °C, overnight) |
| Solvent | Water, ethanol, methanol | Acetonitrile, sometimes mixed with DCE |
| Yield | ~70% | 42–76% |
| Purification | Recrystallization from ethyl acetate/hexane | Chromatographic or crystallization methods |
| Scalability | Suitable for industrial scale | More suited for laboratory scale |
| Product purity and stability | High purity, stable product | Moderate to high purity |
Summary and Recommendations
The cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild basic conditions is a robust, scalable, and high-purity method for synthesizing 6-bromoimidazo[1,2-a]pyridine analogs. With minor modifications, this method can be adapted for this compound, particularly by introducing methyl substituents on the pyridine ring before cyclization.
The Ritter-type reaction catalyzed by Bi(OTf)3 provides a versatile and efficient route to imidazo[1,5-a]pyridine derivatives, including methylated and brominated analogs. This approach is valuable for synthesizing complex derivatives and exploring structural diversity, although it requires higher temperatures and may be less amenable to large-scale production.
Combining insights from both methods can guide synthetic chemists in selecting the optimal route based on the desired scale, substitution pattern, and available starting materials.
Analyse Des Réactions Chimiques
6-Bromo-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide .
-
Oxidation Reactions: : The methyl group at the 7th position can be oxidized to form a carboxylic acid or an aldehyde. Reagents such as potassium permanganate or chromium trioxide are typically used for these transformations .
-
Reduction Reactions: : The imidazo[1,5-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon. This reaction can lead to the formation of partially or fully saturated derivatives .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure .
Applications De Recherche Scientifique
There appears to be a misunderstanding in the query regarding the chemical name. The query asks for information on "6-Bromo-7-methylimidazo[1,5-a]pyridine," but the provided search results contain information on the similar compound "6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine" and "6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride" . These are distinct chemical entities with potentially different applications. This response will address the available information for both compounds, but it is important to note this distinction.
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula and a molecular weight of 212.05 g/mol .
- IUPAC Name: 6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- InChI: InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3
- InChIKey: UCQVGCGVFICPEY-UHFFFAOYSA-N
- SMILES: CC1=CC2=NC=NN2C=C1Br
- CAS: 1172534-83-6
- PubChem CID: 44118314
Potential Applications
While the search results do not explicitly detail the applications of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine, a related triazolopyridine compound has been investigated as a component in M5 receptor antagonists . Triazolopyridines have been explored in the design of new chemotypes to optimize brain exposure and clearance profiles, specifically as M5 antagonists .
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is another related chemical compound with the molecular formula and a molecular weight of 247.52 .
- CAS No.: 957035-22-2
- MDL No.: MFCD09475875
Potential Applications
While the provided search results do not specify the applications of this compound, imidazo[1,2-a]pyridine derivatives have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . They have also been explored as kinase inhibitors .
General Applications of Related Compounds
- AXL and c-MET kinase inhibitors: Pyrazolo[1,5-a]pyridine derivatives are used as AXL and c-MET kinase inhibitors .
- Anti-TB agents: Imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Cosmetics: Polymers, including those with pyridine structures, are used as film formers, fixatives, and rheology modifiers in cosmetics .
- Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can be used to evaluate tissue injury .
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, this compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
The molecular pathways involved in its action can vary, but common mechanisms include the inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Halogenated Imidazo[1,5-a]pyridine Derivatives
7-Bromo-6-fluoroimidazo[1,5-a]pyridine (CID 130066350)
- Substituents : Br (C7), F (C6).
- Molecular Formula : C₇H₄BrFN₂.
- Key Features :
5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
- Substituents : Br (C5), Cl (C7).
- Molecular Formula : C₇H₄BrClN₂.
- Key Features: Chlorine’s electron-withdrawing effect may stabilize aromatic π-systems. Potential intermediate in drug synthesis, leveraging halogen-metal exchange reactions .
Comparison with 6-Bromo-7-methylimidazo[1,5-a]pyridine :
Functionalized Imidazo[1,5-a]pyridine Derivatives
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (Compound 3a)
- Substituents : Pyridyl (C1), hydroxyphenyl (C3).
- Key Features :
MacathiohydantoinL
- Substituents : Thioxohexahydroimidazo[1,5-a]pyridine moiety.
- Key Features :
Comparison :
Heterocyclic Analogs with Distinct Cores
[1,2,4]Triazolo[1,5-a]pyrimidines
- Core Structure : Triazole fused to pyrimidine.
- Key Features :
Pyrazolo[1,5-a]pyrimidines
- Core Structure : Pyrazole fused to pyrimidine.
- Key Features :
Comparison :
- Photophysical Properties : Imidazo[1,5-a]pyridines exhibit larger Stokes shifts (~100 nm) than triazolo/pyrazolo analogs, making them superior for bioimaging .
- Synthetic Accessibility : Imidazo[1,5-a]pyridines are synthesized via one-pot cyclization, while triazolo derivatives require multi-step protocols .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Fluorescent Probes : Brominated imidazo[1,5-a]pyridines exhibit solvatochromism and large Stokes shifts (~100 nm), ideal for monitoring membrane dynamics .
- Medicinal Chemistry : Substitution at C7 (methyl or halogen) balances steric effects and binding affinity in enzyme inhibitors .
- Synthetic Strategies : Asymmetric bis-imidazo[1,5-a]pyridines (e.g., Compound 3 in ) are synthesized using terephthalaldehyde, enabling multidentate ligand design .
Activité Biologique
6-Bromo-7-methylimidazo[1,5-a]pyridine (Br-MIP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a fused bicyclic structure consisting of an imidazole and a pyridine ring, with a bromine atom at the sixth position and a methyl group at the seventh position. Its unique structural features contribute to its reactivity and potential therapeutic applications.
- Chemical Formula : C₈H₈BrN₂
- Molecular Weight : 247.52 g/mol
- CAS Number : 1820717-82-5
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antimicrobial Activity :
- Br-MIP has shown promising antimicrobial effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with reported minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- It has also demonstrated antifungal properties against Candida species, indicating its potential as an antifungal agent .
- Cytotoxicity :
- Mechanism of Action :
Comparative Analysis with Related Compounds
The biological activity of Br-MIP can be further understood by comparing it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine | Similar imidazo-pyridine structure | Contains an amino group at the second position |
| 6-Methylimidazo[1,2-a]pyridine | Lacks bromine substituent | Commonly studied for mutagenicity |
| 7-Methylimidazo[1,2-b]pyridine | Different positional isomer | Exhibits different biological activities |
| Imidazo[1,2-a]pyrazine | Pyrazine instead of pyridine | Distinct electronic properties |
The distinct bromine substitution and methylation patterns in Br-MIP significantly influence its reactivity and biological properties compared to these similar compounds.
Case Studies
Several studies have focused on the biological activity of Br-MIP:
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-7-methylimidazo[1,5-a]pyridine?
- Methodological Answer : Cyclocondensation of nitro compounds with aminomethylpyridines in polyphosphoric acid (PPA) and phosphorous acid at 160°C yields the target compound. For example, reacting 2-nitro-1-phenylethan-1-one with 2-picolylamine in PPA achieves 76% yield after 2 hours . Key steps include:
- Use of 87% polyphosphoric acid as a catalyst and solvent.
- Temperature control at 160°C to avoid side reactions.
- Purification via recrystallization or column chromatography.
- Supporting Data :
| Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitroethane | PPA | 160 | 2 | 76 |
Q. How can NMR and HRMS be used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (pyridine ring) and methyl group protons at ~2.5 ppm (singlet for CH3).
- 13C NMR : A brominated carbon typically appears at ~110–120 ppm, while the methyl carbon resonates at ~20 ppm.
- HRMS : Confirm the molecular ion peak ([M+H]+) at m/z 225.9934 (C8H7BrN2+) .
Q. What solvents and catalysts are critical for high-yield synthesis?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity. Catalysts like polyphosphoric acid or phosphorous acid promote cyclization by activating nitro groups. Avoid protic solvents (e.g., water) during condensation to prevent hydrolysis .
Advanced Research Questions
Q. How to address low yields in the synthesis of this compound?
- Methodological Answer :
- Issue : Competing side reactions (e.g., over-bromination, ring-opening).
- Solutions :
Optimize stoichiometry: Use a 1.2:1 molar ratio of brominated precursor to amine to ensure complete cyclization.
Temperature gradient: Start at 120°C for 30 minutes, then ramp to 160°C to control exothermicity.
Catalyst alternatives: Replace PPA with milder catalysts (e.g., ZnCl2) for sensitive substrates .
Q. How to resolve contradictions in NMR data for structural elucidation?
- Answer : Ambiguities in aromatic proton splitting may arise due to rotational isomerism.
- Approach :
Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
Compare experimental data with DFT-calculated chemical shifts for conformational analysis.
Use X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .
Q. What mechanistic insights explain substituent effects on reactivity?
- Answer : The electron-withdrawing bromine at C6 stabilizes the imidazo-pyridine core, while the methyl group at C7 sterically hinders nucleophilic attack.
- Key Studies :
- DFT calculations reveal bromine’s role in lowering LUMO energy, facilitating electrophilic substitutions.
- Kinetic studies show methyl groups reduce reaction rates in SNAr reactions by ~40% compared to non-methylated analogs .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound derivatives: How to validate?
- Methodological Answer :
- Cause : Polymorphism or residual solvents.
- Validation Steps :
Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
Use TGA (Thermogravimetric Analysis) to detect solvent residues.
Compare with literature data from peer-reviewed syntheses (e.g., 160–162°C for pure crystalline forms) .
Research Application Focus
Q. How can this compound serve as a scaffold for pharmacological studies?
- Answer : Its bromine and methyl groups enable:
- SAR Studies : Bromine facilitates cross-coupling (e.g., Suzuki) for aryl modifications.
- Targeted Drug Design : Methyl groups enhance lipophilicity for blood-brain barrier penetration in CNS-targeting agents.
- Validation : Test in vitro against enzyme targets (e.g., kinases) using fluorescence polarization assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
